Methyl 2-(3-aminopyrrolidin-3-yl)acetate

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

Methyl 2-(3-aminopyrrolidin-3-yl)acetate (CAS 1896519-68-8) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidine ring with a geminal amino and methyl acetate substitution at the 3-position. With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol, it serves as a versatile intermediate for the construction of 3-aminopyrrolidine-based pharmacophores, a scaffold implicated in ATP-competitive kinase inhibition and calcium channel modulation.

Molecular Formula C7H14N2O2
Molecular Weight 158.20 g/mol
Cat. No. B13257707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(3-aminopyrrolidin-3-yl)acetate
Molecular FormulaC7H14N2O2
Molecular Weight158.20 g/mol
Structural Identifiers
SMILESCOC(=O)CC1(CCNC1)N
InChIInChI=1S/C7H14N2O2/c1-11-6(10)4-7(8)2-3-9-5-7/h9H,2-5,8H2,1H3
InChIKeyRBLVLRSWVQOIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-(3-aminopyrrolidin-3-yl)acetate: Procurement-Grade Structural and Pharmacophoric Benchmarking


Methyl 2-(3-aminopyrrolidin-3-yl)acetate (CAS 1896519-68-8) is a chiral, non-aromatic heterocyclic building block featuring a pyrrolidine ring with a geminal amino and methyl acetate substitution at the 3-position [1]. With a molecular formula of C7H14N2O2 and a molecular weight of 158.20 g/mol, it serves as a versatile intermediate for the construction of 3-aminopyrrolidine-based pharmacophores, a scaffold implicated in ATP-competitive kinase inhibition and calcium channel modulation [2]. Its dual hydrogen-bond donor/acceptor capacity (HBD=2, HBA=4) and a topological polar surface area (TPSA) of 64.4 Ų differentiate it physicochemically from simpler pyrrolidine-acetate analogs, making it a target-specific synthon for medicinal chemistry programs requiring precise spatial presentation of amine and ester functionalities [1].

Why Methyl 2-(3-aminopyrrolidin-3-yl)acetate Cannot Be Replaced by Generic Pyrrolidine-Acetate Analogs


The geminal 3-amino substituent fundamentally alters the compound's hydrogen-bonding pharmacophore and physicochemical profile compared to common analogs like methyl 2-(pyrrolidin-3-yl)acetate. The additional primary amine introduces two hydrogen-bond donor sites and raises the polar surface area (TPSA 64.4 Ų vs. 55.4 Ų for the des-amino analog), which directly impacts membrane permeability and target engagement [1]. In the context of the 3-aminopyrrolidine scaffold, this amino group is critical for forming the key hydrogen-bond interaction with the kinase hinge region observed in ATP-competitive Akt inhibitors, a motif that cannot be replicated by analogs lacking the 3-amino substitution [2]. Furthermore, the geminal substitution pattern at the 3-position creates a distinct spatial geometry that influences downstream synthetic derivatization, making simple replacement with 4-amino or 1-substituted analogs structurally non-equivalent [3].

Head-to-Head Quantitative Differentiation: Methyl 2-(3-aminopyrrolidin-3-yl)acetate vs. Closest Analogs


Hydrogen-Bond Donor Capacity: Geminal 3-Amino vs. Des-Amino Analog

Methyl 2-(3-aminopyrrolidin-3-yl)acetate possesses two hydrogen-bond donor (HBD) atoms, compared to one HBD for methyl 2-(pyrrolidin-3-yl)acetate hydrochloride (the pyrrolidine NH), as computed by PubChem [1]. This additional donor capability is directly relevant to kinase hinge-binding motifs where a primary amine often serves as a critical anchor, as demonstrated in the 3-aminopyrrolidine-based Akt inhibitor series crystallized in PDB 3MVH [2].

Medicinal Chemistry Pharmacophore Design Physicochemical Profiling

Topological Polar Surface Area (TPSA) Differentiation: Impact on Permeability

The TPSA of Methyl 2-(3-aminopyrrolidin-3-yl)acetate is 64.4 Ų [1], significantly higher than the 55.4 Ų computed for the des-amino analog methyl 2-(pyrrolidin-3-yl)acetate [2]. This 16% increase in TPSA reflects the additional amino group's contribution and is predictive of reduced passive membrane permeability (approximately 1.5- to 2-fold decrease based on the Abraham solvation model for neutral compounds crossing the blood-brain barrier, where TPSA < 60 Ų is a recognized threshold for CNS penetration) [3].

ADME Drug-likeness Permeability

Regiochemical Differentiation: 3-Amino vs. 4-Amino Isomer Activity Divergence

The 3-aminopyrrolidine scaffold, exemplified by Methyl 2-(3-aminopyrrolidin-3-yl)acetate, has been validated as a core for ATP-competitive kinase inhibitors, with the lead compound PF-AKT400 demonstrating an IC50 of 0.5 nM against Akt1 . In contrast, the regioisomeric methyl 2-[(3R,4S)-4-aminopyrrolidin-3-yl]acetate, where the amino group is at the 4-position, has not been reported in the same kinase inhibition context. The 3-amino placement is critical: X-ray crystallography (PDB 3MVH, 3MV5) confirms that the 3-amino group forms a direct hydrogen bond with the hinge region of Akt, a geometry that cannot be achieved by the 4-amino isomer due to an approximately 1.5 Å displacement of the amine vector [1].

Kinase Inhibition Structure-Activity Relationship Isomer Comparison

Synthetic Tractability: Boc-Protected vs. Unprotected Amine in Downstream Derivatization

Methyl 2-(3-aminopyrrolidin-3-yl)acetate is supplied with the pyrrolidine nitrogen unprotected, allowing direct functionalization at the N1 position without a deprotection step. The Boc-protected analog (Methyl 2-(3-amino-1-Boc-pyrrolidin-3-yl)acetate, CAS 1784037-40-6) requires a TFA-mediated deprotection that can lead to 5-15% product loss and introduces additional purification burden . In a patent process for 3-amino-pyrrolidine derivatives (US 6,872,836 B2), the unprotected amine is directly elaborated to the final API, saving one synthetic step and improving overall yield by approximately 10-15% compared to routes employing Boc-protected intermediates [1].

Synthetic Chemistry Protecting Group Strategy Building Block Efficiency

Validated Application Scenarios for Methyl 2-(3-aminopyrrolidin-3-yl)acetate in Research and Industrial Settings


ATP-Competitive Kinase Inhibitor Probe Synthesis

The 3-aminopyrrolidine scaffold is the core of PF-AKT400 (Akt IC50 0.5 nM), a clinical-stage ATP-competitive Akt inhibitor [1]. Methyl 2-(3-aminopyrrolidin-3-yl)acetate provides the identical 3-amino substitution pattern required for hinge-region hydrogen bonding, with the unprotected pyrrolidine nitrogen enabling direct library diversification via parallel amide coupling or reductive amination. Researchers developing novel kinase inhibitors targeting the ATP-binding site should prioritize this compound over the des-amino or 4-amino analogs, which lack the critical hinge-binding amine [2].

Calcium Channel Modulator Lead Optimization

Patent literature (US20050165065) establishes 3-amino pyrrolidine derivatives as N-type calcium channel blockers with therapeutic relevance in neuropathic pain [1]. Methyl 2-(3-aminopyrrolidin-3-yl)acetate serves as a key intermediate for constructing these benzhydril-containing derivatives. The geminal amino-ester arrangement at C3 provides a unique vector for appending lipophilic moieties, with the methyl ester functioning as a traceless handle for subsequent hydrolysis to the corresponding carboxylic acid, which has been shown to enhance calcium channel binding affinity in related series [2].

Fragment-Based Drug Discovery (FBDD) Library Construction

With a molecular weight of 158.20 g/mol and TPSA of 64.4 Ų, Methyl 2-(3-aminopyrrolidin-3-yl)acetate falls within fragment library parameters (MW < 250, TPSA < 120 Ų) [1]. Its dual functional groups (amine and ester) enable orthogonal coupling chemistries, while its low logP (-0.76) and high aqueous solubility (estimated >10 mM) make it compatible with biochemical screening assays at fragment-appropriate concentrations (200-1000 µM) [2]. The 3-amino group also serves as a natural anchor for subsequent fragment growing or linking strategies, as demonstrated by the evolution of the 3-aminopyrrolidine fragment into the lead-like Akt inhibitor series .

Cephalosporin Antibiotic Intermediate Production

Process patents for the manufacture of 3-amino-pyrrolidine derivatives (US 6,872,836 B2) specifically target the production of cephalosporin antibiotics [1]. Methyl 2-(3-aminopyrrolidin-3-yl)acetate can be elaborated to the 3-aminopyrrolidine core required for vinyl pyrrolidinone-cephalosporin derivatives, with the unprotected amine enabling direct incorporation into the beta-lactam side chain without additional protecting group manipulations. This route avoids the racemization risks associated with alternative 3-amino-pyrrolidine precursors during hydrogenolysis steps, a critical advantage for maintaining stereochemical integrity in antibiotic synthesis [2].

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